molecular formula C9H13ClN2O2 B2846580 Ethyl 4-hydrazinylbenzoate hydrochloride CAS No. 40566-85-6

Ethyl 4-hydrazinylbenzoate hydrochloride

Cat. No. B2846580
CAS RN: 40566-85-6
M. Wt: 216.67
InChI Key: BTZOWQCBGLZWSD-UHFFFAOYSA-N
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Patent
US05194440

Procedure details

To a cooled (-13° C.) and stirred suspension of ethyl 4-aminobenzoate (100 g, 605.3 mmol) in concentrated hydrochloric acid (780 ml) was added dropwise a solution of sodium nitrite (43.9 g, 635.9 mmol) in water (312 ml) at such a rate as to keep the temperature below -4° C. (ca 50 minutes). After being stirred for further 10 minutes at -5° C., the mixture was quickly filtered to remove solids and the clear yellow filtrate was added portionwise to a cooled (-20° C.) and stirred solution of tin (II) chloride dihydrate (682.9 g, 3.02 mmol) in concentrated hydrochloric acid (470 ml) at such a rate as to maintain the temperature below -10° C. (ca 25 minutes). The resulting mixture was allowed to warm to -5° C. over 25 min and the solid was collected by filtration, washed with diethyl ether (2×300 ml) and dried over phosphorous pentoxide-potassium hydroxide at 60° C. in vacuum oven to give 131.8 g (100%) of the title compound as a white solid. A sample recrystallized from absolute ethanol showed: mp 208°-212° C. (needles); δH (360 MHz, DMSO-d6) 10.42 (3H, br s, --N+H3), 8.92 (1H, br s, --NH--), 7.86 (2H, d, J=8.8 Hz, Ar-H), 7.01 (2H, d, J=8.8 Hz, Ar-H), 4.26 (2H, q, J=7.1 Hz, --OCH2 --), 1.30 (3H, t, J=7.1 Hz, --CH3); m/z (CI) 181 (M+ +1).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
780 mL
Type
solvent
Reaction Step One
Quantity
43.9 g
Type
reactant
Reaction Step Two
Name
Quantity
312 mL
Type
solvent
Reaction Step Two
Quantity
682.9 g
Type
reactant
Reaction Step Three
Quantity
470 mL
Type
solvent
Reaction Step Three
Yield
100%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:12]=[CH:11][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:4][CH:3]=1.[N:13]([O-])=O.[Na+].O.O.[Sn](Cl)[Cl:20]>Cl.O>[ClH:20].[C:6]([C:5]1[CH:4]=[CH:3][C:2]([NH:1][NH2:13])=[CH:12][CH:11]=1)([O:8][CH2:9][CH3:10])=[O:7] |f:1.2,3.4.5,8.9|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
NC1=CC=C(C(=O)OCC)C=C1
Name
Quantity
780 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
43.9 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
312 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
682.9 g
Type
reactant
Smiles
O.O.[Sn](Cl)Cl
Name
Quantity
470 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-13 °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below -4° C. (ca 50 minutes)
STIRRING
Type
STIRRING
Details
After being stirred for further 10 minutes at -5° C.
Duration
10 min
FILTRATION
Type
FILTRATION
Details
the mixture was quickly filtered
CUSTOM
Type
CUSTOM
Details
to remove solids
ADDITION
Type
ADDITION
Details
the clear yellow filtrate was added portionwise to
TEMPERATURE
Type
TEMPERATURE
Details
a cooled (-20° C.)
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the temperature below -10° C. (ca 25 minutes)
TEMPERATURE
Type
TEMPERATURE
Details
to warm to -5° C. over 25 min
Duration
25 min
FILTRATION
Type
FILTRATION
Details
the solid was collected by filtration
WASH
Type
WASH
Details
washed with diethyl ether (2×300 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over phosphorous pentoxide-potassium hydroxide at 60° C. in vacuum oven

Outcomes

Product
Name
Type
product
Smiles
Cl.C(=O)(OCC)C1=CC=C(C=C1)NN
Measurements
Type Value Analysis
AMOUNT: MASS 131.8 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 20142.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.